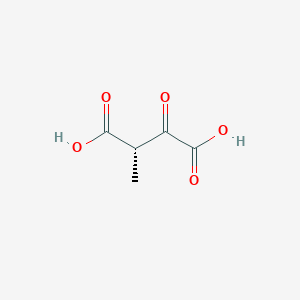
Methyloxaloacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-methyl-3-oxosuccinic acid is a 2-methyl-3-oxosuccinic acid. It is an enantiomer of a (R)-2-methyl-3-oxosuccinic acid.
Wissenschaftliche Forschungsanwendungen
Metabolic Studies
Methyloxaloacetate plays a crucial role in several metabolic pathways. It is involved in gluconeogenesis, fatty acid synthesis, and amino acid metabolism. Its significance is highlighted in the context of energy metabolism, particularly in conditions like chronic fatigue syndrome.
- Chronic Fatigue Syndrome : A randomized controlled trial demonstrated that supplementation with oxaloacetate (and by extension this compound) significantly reduced fatigue levels in patients suffering from myalgic encephalomyelitis/chronic fatigue syndrome (ME/CFS). In this study, 40.5% of participants showed an average fatigue reduction of 63% after treatment with oxaloacetate .
Neuroprotective Applications
The neuroprotective effects of this compound have been investigated extensively, particularly concerning its ability to mitigate the effects of neurotoxicity associated with high glutamate levels.
- Ischemic Stroke : Research indicates that this compound can reduce blood glutamate levels and protect against neuronal damage during ischemic events. By activating the enzyme glutamate-oxaloacetate transaminase, it facilitates the clearance of excess glutamate from the brain, thereby offering a novel therapeutic strategy for acute ischemic stroke .
Enzymatic Reactions
This compound serves as a substrate for various enzymatic reactions within microbial systems. Its decarboxylation has been studied in the context of bacterial metabolism.
- Bacterial Enzymes : The enzyme PA4872 from Pseudomonas aeruginosa has been shown to decarboxylate this compound efficiently (with a turnover number of 250 s−1). This reaction is significant for maintaining cellular levels of pyruvate and bicarbonate, contributing to various metabolic pathways .
Case Studies and Research Findings
Analyse Chemischer Reaktionen
Enzymatic Hydrolysis
Methyloxaloacetate undergoes hydrolysis catalyzed by 4-methyloxaloacetate esterase (EC 3.1.1.44), yielding oxaloacetate and methanol :
Oxaloacetate 4 methyl ester+H2O⟶Oxaloacetate+Methanol
This reaction is critical in microbial metabolism, where the enzyme facilitates the removal of the methyl group to regenerate oxaloacetate for entry into the TCA cycle .
Decarboxylation Reactions
This compound participates in decarboxylation reactions catalyzed by enzymes such as PA4872 from Pseudomonas aeruginosa. This Mg²⁺-dependent enzyme converts this compound into 3-methylpyruvate and CO₂ :
3 this compound⟶3 Methylpyruvate+CO2
The reaction involves stabilization of an oxyanion intermediate via a conserved catalytic scaffold .
Key Findings:
-
Kinetics : The enzyme shows a kcat of 12 s⁻¹ and Km of 0.8 mM for 3-methyloxaloacetate .
-
Inhibition : Activity is suppressed by chelating agents (e.g., EDTA), confirming Mg²⁺ dependency .
Non-Enzymatic Hydrolysis
Under acidic or alkaline conditions, this compound undergoes hydrolysis without enzymatic intervention:
-
Acidic Hydrolysis :
CH3OOC CO CH2COOCH3+H2OH+HOOC CO CH2COOH+CH3OH -
Alkaline Hydrolysis :
CH3OOC CO CH2COOCH3+2OH−⟶OOC CO CH2COO2−+2CH3OH
Rates depend on pH and temperature, with faster degradation in basic environments .
Eigenschaften
Molekularformel |
C5H6O5 |
|---|---|
Molekulargewicht |
146.1 g/mol |
IUPAC-Name |
(2S)-2-methyl-3-oxobutanedioic acid |
InChI |
InChI=1S/C5H6O5/c1-2(4(7)8)3(6)5(9)10/h2H,1H3,(H,7,8)(H,9,10)/t2-/m0/s1 |
InChI-Schlüssel |
CXJNNMFPXAHDPF-REOHCLBHSA-N |
SMILES |
CC(C(=O)C(=O)O)C(=O)O |
Isomerische SMILES |
C[C@@H](C(=O)C(=O)O)C(=O)O |
Kanonische SMILES |
CC(C(=O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















